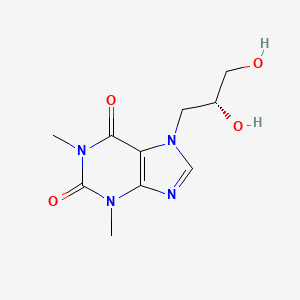
3-Aminofluoranthene
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Aminofluoranthene involves the conversion of nitrofluoranthenes into their amino analogues. The reported synthesis of mononitrofluoranthenes provides a pathway to obtaining 3-Aminofluoranthene, highlighting the method's efficiency and specificity in yielding the desired product (Haeringen, Aten, Cornelisse, & Lugtenbarg, 1992). Additionally, the synthesis and characterization of di- and trihydroxylated metabolites of 3-Nitrofluoranthene lead to the production of 3-Aminofluoranthene derivatives, showcasing the versatility of synthesis methods in generating various functionalized compounds (Yacopucci, Sangaiah, & Ball, 1999).
Molecular Structure Analysis
The molecular structure of 3-Aminofluoranthene and its analogues has been characterized through various spectroscopic techniques. Detailed characterizations reveal the molecular intricacies that contribute to the compound's chemical behavior and interactions (Haeringen et al., 1992).
Chemical Reactions and Properties
The chemical reactions of 3-Aminofluoranthene, including its redox behavior, have been explored. Studies involving voltammetric determination at boron-doped diamond thin-film electrodes elucidate the electrochemical properties and reactivity of 3-Aminofluoranthene in various conditions, providing insights into its potential applications in analytical chemistry (Cizek, Barek, Fischer, Pecková, & Zima, 2007).
Physical Properties Analysis
The study of 3-Aminofluoranthene's physical properties, including photoluminescence, reveals its unique behavior under different environmental conditions. The influence of pH on its fluorescence intensity provides valuable data on its photophysical characteristics and potential applications in fluorescence-based detection methods (Mishra & Dogra, 1984).
Chemical Properties Analysis
The chemical properties of 3-Aminofluoranthene, particularly its interactions and reactions with other substances, are crucial for understanding its behavior in various chemical contexts. The formation of DNA adducts through the interaction with 3-Nitrofluoranthene highlights the compound's reactivity and potential biological implications (Dietrich, Guenat, Tomer, & Ball, 1988).
Aplicaciones Científicas De Investigación
Voltammetric Analysis
3-Aminofluoranthene has been investigated for its voltammetric behavior, especially in mixed methanol-water solutions. Studies have used differential pulse voltammetry (DPV) at boron-doped diamond thin-film electrodes (BDDE) to analyze 3-aminofluoranthene. This method has optimized conditions for determining its concentration range, offering insights into its electrochemical properties (Cizek et al., 2007).
Photoluminescence Studies
Research has delved into the photoluminescence of 3-aminofluoranthene, examining how factors like pH affect its fluorescence intensity. The findings reveal that the rate of proton-induced quenching in 3-aminofluoranthene is significantly different from other arylamines, indicating unique photophysical behaviors (Mishra & Dogra, 1984).
Chemical Decomposition and Monitoring
3-Aminofluoranthene's role in evaluating the efficiency of chemical and enzymatic destruction methods is notable. Studies have used high-performance liquid chromatography (HPLC) to monitor its decomposition, contributing to the understanding of waste degradation processes and environmental safety (Zima, Housova, & Barek, 2003).
Chemiluminescence Detection
3-Aminofluoranthene has been utilized as a chemiluminescent derivatizing agent for the analysis of aldehydes and ketones. It has been found to enhance detection limits in high-performance liquid chromatography combined with peroxyoxalate chemiluminescence, thus demonstrating its potential in sensitive analytical applications (Mann & Grayeski, 1987).
Environmental and Biological Impact Studies
Research has also focused on comparing the effects of 3-aminofluoranthene with its nitro form on biological systems. For instance, 3-aminofluoranthene, unlike its nitro counterpart, does not induce apoptosis or necrosis in certain cell types, which is vital for understanding its biological impact and potential environmental toxicity (Asare et al., 2009).
Safety and Hazards
3-Aminofluoranthene is harmful if swallowed and causes serious eye irritation . It is also toxic to aquatic life with long-lasting effects . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mecanismo De Acción
Target of Action
3-Aminofluoranthene, also known as fluoranthen-3-amine, is a compound that has been studied for its mutagenic effects . The primary targets of 3-Aminofluoranthene are the DNA molecules within cells . It interacts with the DNA, leading to mutations that can have various effects on the cell’s function .
Mode of Action
The compound interacts with its targets, the DNA molecules, by integrating into the DNA structure . This integration can disrupt the normal functioning of the DNA, leading to mutations . These mutations can then result in changes to the cell’s function, potentially leading to harmful effects such as carcinogenesis .
Biochemical Pathways
It is known that the compound can induce mutations in the hypoxanthine-guanine phosphoribosyl transferase (hgprt) gene locus . This suggests that the compound may affect pathways related to DNA replication and repair .
Pharmacokinetics
Given its molecular structure and weight , it is likely that the compound is absorbed and distributed throughout the body fairly quickly. Its impact on bioavailability would depend on factors such as the route of administration and the individual’s metabolic rate.
Result of Action
The primary result of 3-Aminofluoranthene’s action is the induction of mutations within cells . These mutations can lead to a variety of effects, ranging from benign changes in cell function to harmful effects such as carcinogenesis . In some cases, the compound has been shown to induce apoptosis, or programmed cell death .
Action Environment
The action, efficacy, and stability of 3-Aminofluoranthene can be influenced by various environmental factors. For example, the presence of other compounds or pollutants in the environment could potentially affect the compound’s stability and its ability to interact with its targets . Additionally, factors such as temperature and pH could also influence the compound’s action and efficacy .
Propiedades
IUPAC Name |
fluoranthen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGJAFIHUSTRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049260 | |
| Record name | 3-Aminofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminofluoranthene | |
CAS RN |
2693-46-1 | |
| Record name | 3-Aminofluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2693-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminofluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002693461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminofluoranthene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57469 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoranthen-3-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UN5PRH090 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[10-[3-[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-pyrimidin-5-yl]propanoylamino]decyl]-5-[6-(3,5-dimethylphenyl)sulfanyl-5-ethyl-2,4-dioxo-pyrimidin-1-yl]pentanamide](/img/structure/B1219928.png)






